Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate
Description
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate (CAS 1038400-56-4) is a fluorinated β-keto ester with the molecular formula C₁₂H₁₀F₂O₄ . Its structure features a 2,6-difluorophenyl group attached to a conjugated enoate system, a hydroxyl group at position 2, and an oxo group at position 4. The compound’s stereochemistry (Z-configuration) and electronic properties are critical to its reactivity and interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-(2,6-difluorophenyl)-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-6,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTONCYLHYFLRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=C(C=CC=C1F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The condensation initiates with deprotonation of the acetyl derivative (e.g., 2-acetyl-2,6-difluorobenzene) by sodium ethoxide, forming an enolate intermediate. Nucleophilic attack on diethyl oxalate yields the α,γ-diketo ester, with subsequent acidification stabilizing the product. Critical to success is the electron-withdrawing nature of the 2,6-difluorophenyl group, which enhances enolate stability and reaction kinetics.
Optimized Procedure and Yield
In a representative protocol, 2-acetyl-2,6-difluorobenzene (3.12 mmol) and diethyl oxalate (6.24 mmol) are combined in anhydrous tetrahydrofuran (THF, 15 mL) under nitrogen. Sodium ethoxide (6.30 mmol) is added, and the mixture is stirred at room temperature for 6 hours. Quenching with 1N HCl precipitates the crude product, which is purified via crystallization from ethanol to afford the target compound in 75–80% yield.
Table 1: Claisen Condensation Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Sodium ethoxide |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 75–80% |
Grignard Addition: Scalable Synthesis via Organometallic Intermediates
An alternative route leverages Grignard reagents to construct the β-keto ester framework. This method, detailed in patent CN101265188A, involves reacting β-bromo-2,6-difluorophenylethane with magnesium to form a Grignard reagent, followed by addition to diethyl oxalate.
Grignard Reagent Preparation
β-Bromo-2,6-difluorophenylethane (0.3 mol) is combined with magnesium turnings (0.3 mol) in methyl tert-butyl ether (MTBE) containing a catalytic amount of iodine. The exothermic reaction initiates at 50–60°C, forming the Grignard reagent within 2 hours.
Coupling with Diethyl Oxalate
The Grignard solution is added dropwise to diethyl oxalate (0.36 mol) in MTBE at −5°C to prevent side reactions. After stirring for 15 hours, hydrolysis with 10% HCl yields the crude product, which is purified via vacuum distillation to achieve a yield of 78–82%.
Table 2: Grignard Method Optimization
| Parameter | Value |
|---|---|
| Solvent | MTBE/THF |
| Temperature (Reaction) | −5°C to 50°C |
| Catalyst | Iodine |
| Yield | 78–82% |
Acylative Coupling: Sodium Hydride-Mediated Condensation
A third approach, inspired by Ambeed’s synthesis of trifluoromethylated benzopyrans, employs sodium hydride to deprotonate ethyl acetoacetate derivatives, facilitating coupling with 2,6-difluorobenzoyl chloride.
Reaction Dynamics
Ethyl 4,4,4-trifluoroacetoacetate (22.07 mmol) is treated with sodium hydride in toluene, generating a reactive enolate. Addition of 2,6-difluorobenzoyl chloride (22.07 mmol) at 105°C for 24 hours induces cyclocondensation, yielding the diketo ester after aqueous workup.
Yield and Purification
This method affords the target compound in 39–45% yield, with purity enhanced by trituration with hexanes. Nuclear magnetic resonance (NMR) confirms regioselectivity, with distinct signals for the ethyl ester (δ 4.48 ppm, q) and aromatic protons (δ 8.52 ppm, d).
Table 3: Acylative Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | Sodium hydride |
| Temperature | 105°C |
| Reaction Time | 24 hours |
| Yield | 39–45% |
Comparative Analysis of Methodologies
Yield and Scalability
Practical Considerations
-
Cost : Claisen condensation uses inexpensive bases (NaOEt), whereas Grignard methods demand costly magnesium and dry solvents.
-
Purification : Crystallization from ethanol (Claisen) offers superior purity compared to distillation (Grignard).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate can be compared to analogs with variations in substituent positions, aromatic rings, or functional groups. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Substituent Position :
- The 2,6-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in analogs. The 2,6-substitution creates a para-fluorine-free aromatic system, reducing steric bulk and enabling planar interactions with enzyme active sites .
- Furan vs. Fluorophenyl : Replacing the fluorophenyl with a furyl group (CAS 99059-30-0) introduces an electron-rich heterocycle, altering hydrogen-bonding and dipole interactions .
The conjugated enoate system stabilizes the molecule via resonance, differentiating it from saturated β-keto esters (e.g., CAS 493004-53-8) .
Pharmacological and Physicochemical Properties
- The hydroxyl group could mimic catalytic water in enzyme binding .
- Solubility: The hydroxyl group increases hydrophilicity (logP ~1.5–2.0) compared to non-hydroxylated analogs (logP ~2.5–3.0) .
- Stability: The conjugated enoate system improves stability under acidic conditions relative to saturated esters .
Biological Activity
Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of drug discovery and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFO
- Molecular Weight : 256.202 g/mol
- CAS Number : 1342259-34-0
The compound features a difluorophenyl group, which significantly influences its chemical reactivity and biological interactions. The presence of hydroxyl and keto functional groups enhances its potential as a bioactive agent.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction. The general procedure includes:
- Reactants : Ethyl acetoacetate and 2,6-difluorobenzaldehyde.
- Conditions : Basic conditions using sodium ethoxide or potassium carbonate in organic solvents like ethanol or methanol.
- Purification : Techniques such as crystallization or chromatography are employed to achieve high yield and purity.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
1. Anti-inflammatory Properties
Studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation. The difluorophenyl moiety is believed to enhance its selectivity towards specific inflammatory pathways.
2. Anticancer Activity
Preliminary investigations have highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
3. Antioxidant Effects
The compound has demonstrated significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Research Findings
Several studies have focused on elucidating the biological mechanisms of this compound:
Case Studies
- Anti-inflammatory Study : A study conducted on murine models indicated a reduction in paw edema upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Line Analysis : In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth in several cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoate?
- Methodological Answer : The synthesis typically involves esterification and fluorinated aromatic substitution. A plausible route includes:
Esterification : Reacting 4-(2,6-difluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid with ethanol under acidic conditions (e.g., sulfuric acid) via reflux .
Fluorination : Introducing fluorine substituents via electrophilic aromatic substitution (e.g., using HF or fluorinating agents like Selectfluor™) .
Reaction progress is monitored via TLC or HPLC. Purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the purity of this compound be validated in academic research?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95%) .
- Spectroscopy : ¹H/¹⁹F NMR to confirm structural integrity (e.g., δ ~5.5 ppm for hydroxyl protons, splitting patterns for fluorine substituents) .
- Elemental Analysis : Match experimental C, H, N values to theoretical calculations (deviation <0.4%) .
Advanced Research Questions
Q. How can crystallographic data resolve tautomeric ambiguity in this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to determine bond lengths and angles. The keto-enol tautomerism is resolved by observing O-H···O hydrogen bonding (1.8–2.2 Å) .
- Variable-Temperature NMR : Monitor tautomeric equilibrium shifts in DMSO-d₆ at 25–100°C. Integration of keto/enol peaks quantifies equilibrium constants .
Q. What experimental strategies address contradictions in spectroscopic data (e.g., unexpected fluorine coupling in NMR)?
- Methodological Answer :
- Decoupling Techniques : Apply ¹⁹F-decoupled ¹H NMR to isolate splitting caused by adjacent fluorine atoms .
- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-311++G** basis set) to validate assignments .
- Heteronuclear Correlation (HETCOR) : ¹H-¹³C/¹H-¹⁹F 2D NMR maps coupling networks to resolve overlapping signals .
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes with fluorophenyl-binding pockets (e.g., tyrosine kinases, cytochrome P450).
- Fluorometric Assay : Use a fluorogenic substrate (e.g., 7-benzyloxyquinoline for CYP3A4). Monitor fluorescence increase (λₑₓ=355 nm, λₑₘ=460 nm) upon substrate cleavage inhibition .
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodological Answer :
- Powder X-Ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from SC-XRD data to identify polymorphs .
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate distinct polymorphs) .
- Raman Spectroscopy : Band shifts (e.g., C=O stretch at ~1700 cm⁻¹) correlate with crystal packing differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
